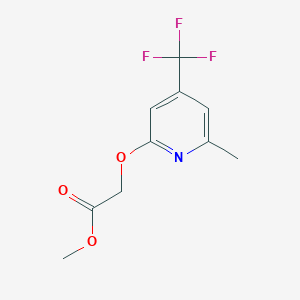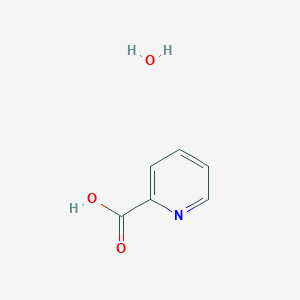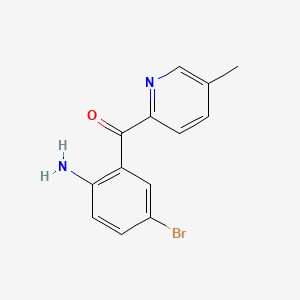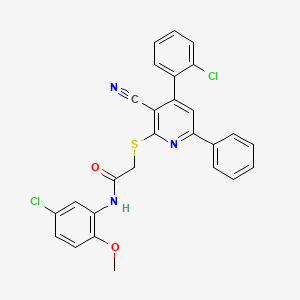![molecular formula C17H19NO B11774867 3-(4-Ethylphenyl)-6-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11774867.png)
3-(4-Ethylphenyl)-6-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Ethylphenyl)-6-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin ist eine heterocyclische organische Verbindung, die zur Oxazin-Familie gehört. Oxazine sind durch einen sechsgliedrigen Ring gekennzeichnet, der ein Sauerstoff- und ein Stickstoffatom enthält. Diese spezielle Verbindung verfügt über einen Benzolring, der mit dem Oxazinring verschmolzen ist, was sie zu einem Benzoxazinderivat macht.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-(4-Ethylphenyl)-6-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin kann durch verschiedene Methoden erreicht werden. Ein üblicher Ansatz beinhaltet die Reaktion von 4-Ethylphenylamin mit 2-Hydroxybenzaldehyd unter sauren Bedingungen, um eine Zwischenstufe der Schiff-Base zu bilden. Diese Zwischenstufe wird dann in Gegenwart eines geeigneten Katalysators wie p-Toluolsulfonsäure cyclisiert, um die gewünschte Benzoxazinverbindung zu erhalten .
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung erfolgt typischerweise in großen Chargenreaktionen unter Verwendung ähnlicher Synthesewege. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Einsatz von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Skalierbarkeit des Produktionsprozesses weiter verbessern.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethylphenyl)-6-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine can be achieved through various methods. One common approach involves the reaction of 4-ethylphenylamine with 2-hydroxybenzaldehyde under acidic conditions to form an intermediate Schiff base. This intermediate then undergoes cyclization in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to yield the desired benzoxazine compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Reaktionstypen
3-(4-Ethylphenyl)-6-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können sie in verschiedene reduzierte Formen umwandeln.
Substitution: Der aromatische Ring ermöglicht elektrophilen und nukleophilen Substitutionsreaktionen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Reagenzien wie Halogene, Nitrierungsmittel und Sulfonierungsmittel werden unter kontrollierten Bedingungen eingesetzt.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Reagenzien und Bedingungen ab. So kann beispielsweise die Oxidation Oxide liefern, während Substitutionsreaktionen verschiedene funktionelle Gruppen an den aromatischen Ring einführen können.
Wissenschaftliche Forschungsanwendungen
3-(4-Ethylphenyl)-6-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Wirkmechanismus
Der Wirkmechanismus von 3-(4-Ethylphenyl)-6-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Enzyme und Rezeptoren binden und deren Aktivität modulieren. Die genauen Signalwege hängen von der jeweiligen Anwendung und dem Ziel ab. Beispielsweise kann sie in biologischen Systemen bestimmte Enzyme hemmen oder aktivieren, was zu therapeutischen Wirkungen führt .
Wirkmechanismus
The mechanism of action of 3-(4-Ethylphenyl)-6-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways depend on the specific application and target. For example, in biological systems, it may inhibit or activate certain enzymes, leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Morpholin: Ein weiteres Oxazinderivat mit einer einfacheren Struktur.
Phenoxazin: Enthält ein zusätzliches Sauerstoffatom in der Ringstruktur.
Dioxazin: Hat zwei miteinander verschmolzene Oxazineinheiten.
Einzigartigkeit
3-(4-Ethylphenyl)-6-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin ist aufgrund seines spezifischen Substitutionsschemas und des verschmolzenen Benzolrings einzigartig. Diese Struktur verleiht ihm besondere chemische und physikalische Eigenschaften, die ihn für spezielle Anwendungen in verschiedenen Bereichen geeignet machen .
Eigenschaften
Molekularformel |
C17H19NO |
|---|---|
Molekulargewicht |
253.34 g/mol |
IUPAC-Name |
3-(4-ethylphenyl)-6-methyl-3,4-dihydro-2H-1,4-benzoxazine |
InChI |
InChI=1S/C17H19NO/c1-3-13-5-7-14(8-6-13)16-11-19-17-9-4-12(2)10-15(17)18-16/h4-10,16,18H,3,11H2,1-2H3 |
InChI-Schlüssel |
ZQTCJWAQTDZQQP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(C=C1)C2COC3=C(N2)C=C(C=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


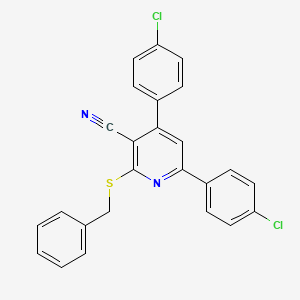

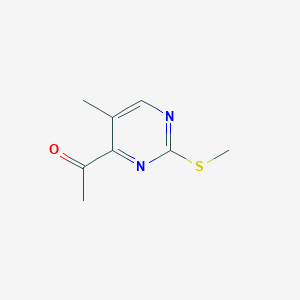


![6-(Difluoromethyl)benzo[d]oxazol-2-amine](/img/structure/B11774802.png)
![3-(Benzo[d][1,3]dioxol-5-yl)-4,5-dihydroisoxazole-5-carbonitrile](/img/structure/B11774807.png)

![5-Methyl-2-(methylthio)benzo[d]thiazole](/img/structure/B11774811.png)
